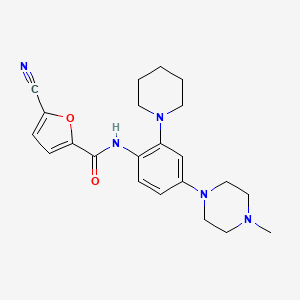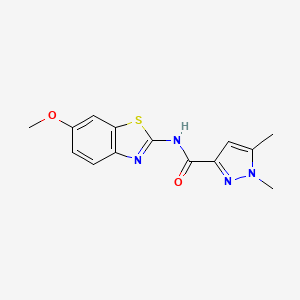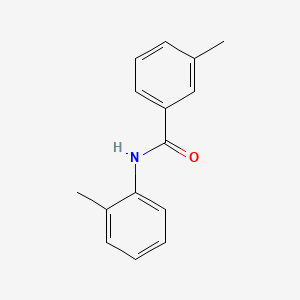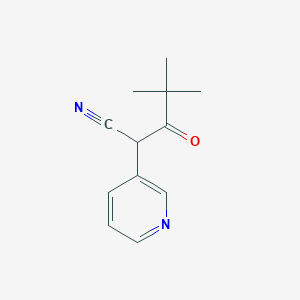
c-Fms-IN-1
概述
描述
科学研究应用
c-Fms-IN-1 具有广泛的科学研究应用,包括:
化学: 用作研究激酶抑制和信号转导途径的工具化合物。
生物学: 研究其在调节巨噬细胞活性和免疫反应中的作用。
作用机制
c-Fms-IN-1 通过结合 c-Fms 激酶的 ATP 结合位点来发挥其作用,从而抑制其活性。 这种抑制阻止了参与细胞增殖、分化和存活的下游信号通路发生磷酸化和活化 。 该化合物特异性地靶向集落刺激因子 1 受体,阻止其与配体集落刺激因子 1 和白介素-34 的相互作用 .
类似化合物:
Ki20227: 另一种 c-Fms 激酶抑制剂,其 IC50 值为 2 纳摩尔.
Pexidartinib (PLX3397): 一种多靶点受体酪氨酸激酶抑制剂,其 CSF1R 的 IC50 值为 13 纳摩尔.
JNJ-40346527: 一种选择性 c-Fms 激酶抑制剂,用于癌症治疗的临床试验.
This compound 的独特性: this compound 由于其极低的 IC50 值而脱颖而出,表明其对 c-Fms 激酶具有高度效力和特异性。 这使其成为研究和潜在治疗应用的宝贵工具,在功效和选择性方面优于其他抑制剂 .
生化分析
Biochemical Properties
5-Cyano-N-[4-(4-Methylpiperazin-1-Yl)-2-Piperidin-1-Ylphenyl]furan-2-Carboxamide interacts with the FMS kinase, a receptor that plays a crucial role in initiating cellular processes . The receptor-tyrosine kinase c-Fms is expressed in macrophages, microglia, and osteoclasts . The interaction between 5-Cyano-N-[4-(4-Methylpiperazin-1-Yl)-2-Piperidin-1-Ylphenyl]furan-2-Carboxamide and FMS kinase can influence the function of these cells .
Cellular Effects
The effects of 5-Cyano-N-[4-(4-Methylpiperazin-1-Yl)-2-Piperidin-1-Ylphenyl]furan-2-Carboxamide on cells are largely mediated through its interaction with the FMS kinase . This interaction can influence cell signaling pathways, gene expression, and cellular metabolism . For instance, the binding of CSF-1 to its receptor c-Fms, which is a cell surface receptor belonging to a family of tyrosine kinase receptors, results in the dimerization and phosphorylation of c-Fms, leading to macrophage proliferation .
Molecular Mechanism
5-Cyano-N-[4-(4-Methylpiperazin-1-Yl)-2-Piperidin-1-Ylphenyl]furan-2-Carboxamide exerts its effects at the molecular level through its interaction with the FMS kinase . This interaction can lead to the activation or inhibition of enzymes, changes in gene expression, and alterations in cellular processes . For example, signaling by the CSF-1/c-Fms system results in accelerating cellular proliferation .
Temporal Effects in Laboratory Settings
It is known that this compound has a high affinity for the FMS kinase, suggesting that it may have a long-lasting impact on cellular function .
Dosage Effects in Animal Models
The effects of 5-Cyano-N-[4-(4-Methylpiperazin-1-Yl)-2-Piperidin-1-Ylphenyl]furan-2-Carboxamide in animal models are dependent on the dosage administered
Metabolic Pathways
Given its interaction with the FMS kinase, it is likely that this compound is involved in pathways related to cellular proliferation and differentiation .
准备方法
合成路线和反应条件: c-Fms-IN-1 的合成涉及多个步骤,从制备杂环衍生物开始。 该过程通常包括通过亲核取代、环化和官能团修饰等反应形成关键中间体 。 特定反应条件(如温度、溶剂和催化剂)经过优化,以实现最终产物的高产率和纯度 .
工业生产方法: this compound 的工业生产遵循类似的合成路线,但规模更大。该过程通过间歇或连续流反应器进行放大,确保质量和产率的一致性。 采用先进的纯化技术,如结晶和色谱,以获得纯形式的化合物 .
化学反应分析
反应类型: c-Fms-IN-1 经历各种化学反应,包括:
氧化: 该化合物在特定条件下可以被氧化,形成氧化衍生物。
还原: 还原反应可以改变分子内的某些官能团。
常见试剂和条件:
氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。
还原: 使用硼氢化钠和氢化铝锂等还原剂。
取代: 在取代反应中使用卤代烷烃和酰氯等试剂.
主要产物: 从这些反应形成的主要产物包括 this compound 的各种衍生物,它们可能表现出不同的生物活性及性质 .
相似化合物的比较
Ki20227: Another c-FMS kinase inhibitor with an IC50 value of 2 nanomolar.
Pexidartinib (PLX3397): A multi-targeted receptor tyrosine kinase inhibitor with IC50 values of 13 nanomolar for CSF1R.
JNJ-40346527: A selective c-FMS kinase inhibitor used in clinical trials for cancer treatment.
Uniqueness of c-Fms-IN-1: this compound stands out due to its exceptionally low IC50 value, indicating high potency and specificity for c-FMS kinase. This makes it a valuable tool for research and potential therapeutic applications, offering advantages over other inhibitors in terms of efficacy and selectivity .
属性
IUPAC Name |
5-cyano-N-[4-(4-methylpiperazin-1-yl)-2-piperidin-1-ylphenyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5O2/c1-25-11-13-26(14-12-25)17-5-7-19(20(15-17)27-9-3-2-4-10-27)24-22(28)21-8-6-18(16-23)29-21/h5-8,15H,2-4,9-14H2,1H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUPPIQKPNBIUKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC(=C(C=C2)NC(=O)C3=CC=C(O3)C#N)N4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3-Chlorophenyl)-[4-(7-chloro-4-quinolinyl)-1-piperazinyl]methanone](/img/structure/B2436086.png)
![8-(2-ethoxyphenyl)-7-(4-fluorophenyl)-1-methyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2436087.png)
![N-(2-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-oxoethyl)acetamide](/img/structure/B2436090.png)

![1-(4-Fluorophenyl)-3-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]urea](/img/structure/B2436092.png)
![5-[1-(2-fluorobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-furylmethyl)pentanamide](/img/new.no-structure.jpg)
![7-(4-chlorophenyl)-1-methyl-3-(2-oxopropyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2436098.png)


![N-(5-chloro-2-methoxyphenyl)-2-{5-oxo-12-thia-3,4,6,8-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,7,10-tetraen-4-yl}acetamide](/img/structure/B2436104.png)
![N-(4-ethoxyphenyl)-1-(4-fluorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2436105.png)


